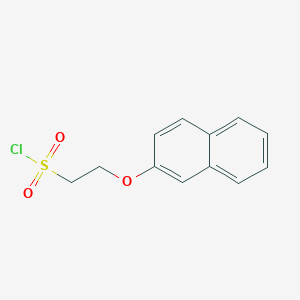

2-(naphthalen-2-yloxy)ethane-1-sulfonyl chloride

Description

The unique trifecta of a reactive sulfonyl chloride, a rigid and biologically relevant naphthalene (B1677914) core, and a flexible oxyethane spacer positions 2-(naphthalen-2-yloxy)ethane-1-sulfonyl chloride as a promising, albeit underexplored, building block in synthetic chemistry. Its structure suggests a capacity to bridge distinct molecular environments, offering a gateway to novel compounds with tailored properties.

Sulfonyl chlorides (R-SO₂Cl) are a highly valuable class of organic compounds, renowned for their reactivity and versatility as intermediates in organic synthesis. magtech.com.cn The strong electron-withdrawing nature of the sulfonyl group renders the sulfur atom highly electrophilic, making it susceptible to attack by a wide array of nucleophiles. This reactivity is the cornerstone of their utility, enabling the formation of sulfonamides, sulfonate esters, and sulfones—functional groups that are prevalent in pharmaceuticals, agrochemicals, and dyes. cbijournal.comresearchgate.net

The most common reaction of sulfonyl chlorides is with primary or secondary amines to form sulfonamides, a reaction that proceeds readily, often in the presence of a base to neutralize the HCl byproduct. cbijournal.com This reaction is fundamental to the synthesis of the sulfa class of antibiotics. Similarly, reaction with alcohols yields sulfonate esters. The sulfonyl chloride group can also participate in various carbon-sulfur bond-forming reactions. researchgate.net Given their status as readily available and inexpensive chemical precursors, sulfonyl chlorides are indispensable tools for synthetic chemists. researchgate.netresearchgate.net

Table 1: Key Reactions of Sulfonyl Chlorides

| Reaction Type | Nucleophile | Product | Significance |

|---|---|---|---|

| Sulfonamide Formation | Primary/Secondary Amine (R-NH₂) | Sulfonamide (R-SO₂-NHR') | Core reaction for sulfa drugs and other bioactive molecules. cbijournal.com |

| Sulfonate Ester Formation | Alcohol (R'-OH) | Sulfonate Ester (R-SO₂-OR') | Used in synthesis and as leaving groups. |

| Friedel-Crafts Sulfonylation | Aromatic Hydrocarbon | Aryl Sulfone | Creates stable linkages in polymers and materials. |

The naphthalene scaffold, a bicyclic aromatic hydrocarbon (C₁₀H₈), is a privileged structure in medicinal chemistry and materials science. ijpsjournal.comekb.eg Its rigid, planar, and lipophilic nature allows it to engage in π-π stacking and hydrophobic interactions with biological targets, making it a common component in the design of therapeutic agents. ekb.egresearchgate.net Numerous FDA-approved drugs incorporate the naphthalene ring, highlighting its importance in achieving desired pharmacological activity. ekb.eg These drugs span a wide range of therapeutic areas, including antifungal, antibacterial, anti-inflammatory, and anticancer treatments. ijpsjournal.comnih.govrasayanjournal.co.in

The versatility of the naphthalene core stems from its susceptibility to electrophilic substitution, allowing for the introduction of various functional groups at different positions. This functionalization is key to tuning the electronic and steric properties of naphthalene-based compounds to optimize their interaction with specific enzymes or receptors. researchgate.net

Table 2: Examples of Naphthalene-Containing FDA-Approved Drugs

| Drug Name | Therapeutic Class | Function of Naphthalene Moiety |

|---|---|---|

| Naproxen | Nonsteroidal Anti-inflammatory | Forms the core scaffold for COX enzyme inhibition. ekb.eg |

| Terbinafine | Antifungal | Provides a lipophilic anchor for enzyme interaction. ijpsjournal.comekb.eg |

| Propranolol | Beta-Blocker | Key structural element for binding to beta-adrenergic receptors. ekb.eg |

| Duloxetine | Antidepressant | Part of the core structure for serotonin-norepinephrine reuptake inhibition. ekb.eg |

The -(OCH₂CH₂)- or oxyethane linkage in this compound serves as a flexible spacer between the rigid naphthalene ring and the reactive sulfonyl chloride group. In drug design and materials science, such linkers play a crucial role in modulating a molecule's physicochemical properties. nih.govkbdna.com

Flexible linkers can influence several key parameters:

Conformational Flexibility: They allow the two connected moieties to adopt various spatial orientations, which can be critical for optimizing binding to a biological target. acs.orgnih.gov

Solubility: The ether oxygen can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the molecule compared to a simple alkyl chain. nih.gov

Physicochemical Properties: Linkers can fine-tune properties like lipophilicity (LogP) and metabolic stability, which are essential for a compound's pharmacokinetic profile. kbdna.com

Spatial Separation: The linker ensures that the bulky naphthalene group does not sterically hinder the reaction of the sulfonyl chloride with its target nucleophile. researchgate.net

The inclusion of this flexible, polar linker is a deliberate design choice that enhances the potential utility of the molecule as a synthetic intermediate, allowing it to bridge different chemical environments effectively. nih.gov

Modern research in sulfonyl chloride chemistry continues to expand their synthetic utility. While the classical reactions remain important, new methodologies are constantly being developed. Recent trends focus on:

Novel Activation Methods: Development of milder and more selective methods for converting other functional groups, like primary sulfonamides, into sulfonyl chlorides, enabling late-stage functionalization of complex molecules. nih.gov

Transition-Metal Catalysis: The use of transition metals to mediate new types of cross-coupling reactions involving sulfonyl chlorides, allowing for the formation of previously inaccessible bonds.

Sulfonyl Chlorides as Surrogates: Innovative methods that use sulfonyl chlorides as precursors to other sulfur-based functional groups, such as thioethers and thioesters, through reductive processes. researchgate.netresearchgate.net

Flow Chemistry Applications: Adapting sulfonyl chloride reactions to continuous flow systems to improve safety, scalability, and efficiency.

These research avenues are broadening the scope of what can be achieved with sulfonyl chlorides, moving beyond their traditional roles and unlocking new possibilities for the synthesis of complex organic molecules. magtech.com.cn The development of bench-stable and less reactive alternatives, such as certain sulfonate esters, that can act as sulfonyl chloride mimics, is also an active area of investigation. acs.org

Properties

IUPAC Name |

2-naphthalen-2-yloxyethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO3S/c13-17(14,15)8-7-16-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAFYYGEJAPIQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Naphthalen 2 Yloxy Ethane 1 Sulfonyl Chloride

Strategies for the Construction of the Naphthalene-Oxyethane Scaffold

The foundational step in the synthesis is the formation of the 2-(naphthalen-2-yloxy)ethane backbone. This can be accomplished primarily through etherification reactions, which are generally the most direct and high-yielding, or via more complex routes involving carbon-carbon bond formation.

Etherification Approaches involving Naphthols

The most prevalent and straightforward method for constructing the naphthalene-oxyethane scaffold is the Williamson ether synthesis. masterorganicchemistry.com This classical Sɴ2 reaction involves the nucleophilic attack of a naphthoxide ion on an appropriate electrophile. masterorganicchemistry.comwvu.edu

The process begins with the deprotonation of 2-naphthol (B1666908) using a strong base to form the sodium or potassium 2-naphthoxide salt. This step is crucial as it significantly enhances the nucleophilicity of the oxygen atom. khanacademy.org The resulting naphthoxide is then reacted with a two-carbon electrophile containing a good leaving group. Common electrophiles for this purpose include 2-chloroethanol (B45725) or 2-bromoethanol, which yield the intermediate compound, 2-(naphthalen-2-yloxy)ethanol. sigmaaldrich.com

The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the Sɴ2 mechanism. masterorganicchemistry.com The choice of base and solvent can be optimized to maximize the yield and minimize side reactions.

Table 1: Reagents and Conditions for Williamson Ether Synthesis of Naphthalene-Oxyethane Precursors

| Naphthol Derivative | Base | Electrophile | Solvent | Typical Conditions | Product |

| 2-Naphthol | Sodium Hydroxide (NaOH) | 2-Bromoethanol | Ethanol | Reflux | 2-(Naphthalen-2-yloxy)ethanol |

| 2-Naphthol | Potassium Carbonate (K₂CO₃) | 2-Chloroethanol | DMF | 80-100 °C | 2-(Naphthalen-2-yloxy)ethanol |

| 2-Naphthol | Sodium Hydride (NaH) | Ethylene Oxide | THF | 0 °C to RT | 2-(Naphthalen-2-yloxy)ethanol |

This etherification strategy is highly efficient for preparing the necessary alcohol intermediate, which can then be further functionalized to introduce the desired sulfur-containing group.

Carbon-Carbon Bond Formation with Naphthalene (B1677914) Derivatives

While less direct for this specific target, constructing the scaffold via C-C bond formation presents an alternative, albeit more complex, synthetic challenge. This approach would involve creating a two-carbon chain directly on the naphthalene ring, followed by subsequent manipulations to install the ether linkage.

One hypothetical route could begin with the Friedel-Crafts acylation of naphthalene with acetyl chloride to produce 2-acetylnaphthalene. This would be followed by a reduction of the ketone (e.g., Wolff-Kishner or Clemmensen reduction) to yield 2-ethylnaphthalene. However, converting the C-C bond of the ethyl group into the desired oxy-ethane linkage (C-O-C) would require multiple challenging steps, such as selective terminal oxidation and Baeyer-Villiger oxidation, making this pathway less practical than etherification.

Another approach involves the electrophilic cyclization of specifically designed arene-containing propargylic alcohols, which can be used to synthesize substituted naphthalenes. nih.gov However, adapting this for the specific naphthalene-oxyethane scaffold is not straightforward. Given the efficiency and high yields of the Williamson ether synthesis, C-C bond formation strategies are generally not the preferred method for creating this particular scaffold.

Introduction of the Sulfonyl Chloride Functionality

Once the naphthalene-oxyethane scaffold is in place, the next critical phase is the introduction of the sulfonyl chloride group onto the terminal carbon of the ethane (B1197151) chain. This can be achieved through several distinct methodologies.

Chlorosulfonation of Alkane or Alkene Precursors

Direct chlorosulfonation involves reacting a precursor, such as 2-(naphthalen-2-yloxy)ethane, with a powerful chlorosulfonating agent. Chlorosulfonic acid (ClSO₃H) is a common reagent for this transformation. rsc.org The reaction typically proceeds via the insertion of sulfur trioxide (a component of chlorosulfonic acid) into a C-H bond, followed by the reaction with the chloride ion.

However, this method can be aggressive and may lack selectivity. The aromatic naphthalene ring is susceptible to electrophilic attack, potentially leading to undesired aromatic sulfonation as a side reaction. researchgate.net Controlling the reaction conditions, such as temperature and stoichiometry, is critical to favor the desired product.

Oxidative Chlorination of Sulfur-Containing Compounds (e.g., Thiols, Sulfinic Acids)

A more controlled and widely used approach involves the synthesis of a sulfur-containing intermediate, such as a thiol or a sulfinic acid, which is then converted to the sulfonyl chloride via oxidative chlorination.

This multi-step process typically begins with the conversion of the precursor alcohol, 2-(naphthalen-2-yloxy)ethanol, into a better leaving group (e.g., a tosylate or a halide). This is followed by nucleophilic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea, to generate the corresponding thiol, 2-(naphthalen-2-yloxy)ethanethiol.

The resulting thiol can then be subjected to oxidative chlorination. A variety of reagents can accomplish this transformation, with a common method being the treatment of the thiol with chlorine gas in the presence of water or an acid. rsc.org Alternative, milder reagents have also been developed to perform this key conversion. researchgate.net

Table 2: Selected Reagents for Oxidative Chlorination of Thiols

| Reagent System | Description | Typical Conditions |

| Chlorine (Cl₂) / Water (H₂O) | A classic and effective method, though requires careful handling of chlorine gas. | Aqueous solution, often cooled. |

| N-Chlorosuccinimide (NCS) | A milder and easier-to-handle source of electrophilic chlorine. | Organic solvent (e.g., CCl₄, CH₂Cl₂). |

| Sodium Hypochlorite (NaOCl) / HCl | An inexpensive and readily available system that generates active chlorine in situ. rsc.org | Biphasic system (e.g., CH₂Cl₂/H₂O) at low temperatures. rsc.org |

| Sulfuryl Chloride (SO₂Cl₂) | Can act as both an oxidant and a chlorine source. | Inert solvent, often with a radical initiator. |

Alternatively, the thiol can be oxidized to the corresponding sulfinic acid or its salt, which is then chlorinated in a separate step.

Conversion from Sulfonic Acids or Their Salts using Chlorinating Agents

Perhaps the most reliable and common method for preparing sulfonyl chlorides is the treatment of the corresponding sulfonic acid or its salt with a chlorinating agent. orgsyn.org This pathway requires the initial synthesis of 2-(naphthalen-2-yloxy)ethanesulfonic acid or a salt like sodium 2-(naphthalen-2-yloxy)ethanesulfonate. The sulfonic acid can be prepared by the oxidation of the corresponding thiol.

Once the sulfonic acid or sulfonate salt is obtained, it is converted to the target sulfonyl chloride using one of several standard chlorinating agents. masterorganicchemistry.com Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are the most frequently employed reagents for this purpose. masterorganicchemistry.comresearchgate.net The reaction with thionyl chloride converts the hydroxyl group of the sulfonic acid into a good leaving group, which is then displaced by a chloride ion, releasing sulfur dioxide gas. libretexts.org

Table 3: Common Chlorinating Agents for Converting Sulfonic Acids to Sulfonyl Chlorides

| Chlorinating Agent | Formula | Byproducts | Key Features |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts drive the reaction to completion; excess reagent is easily removed by evaporation. masterorganicchemistry.comresearchgate.net |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | A powerful and effective solid reagent; byproduct removal can require careful workup. researchgate.net |

| Phosphorus Oxychloride | POCl₃ | H₃PO₄ (after hydrolysis) | Often used for converting sodium sulfonate salts to sulfonyl chlorides. chemicalbook.com |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Highly reactive; byproducts are all gaseous, simplifying purification. |

This method is generally high-yielding and provides a clean product, making it a preferred strategy in many synthetic applications for the preparation of sulfonyl chlorides from their sulfonic acid precursors. google.com

Photoredox Catalysis and Sustainable Synthesis Routes for Sulfonyl Chlorides

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, offering a green alternative to traditional methods. researchgate.net This approach utilizes photocatalysts that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to activate organic molecules. researchgate.net In the context of sulfonyl chloride synthesis, photoredox catalysis enables the generation of sulfonyl radicals from readily available precursors like sulfonyl chlorides themselves, thiols, thioacetates, and arenediazonium salts under mild conditions. nih.govnih.gov

One innovative approach involves the use of potassium poly(heptazine imide) (K-PHI), a heterogeneous carbon nitride photocatalyst, for the synthesis of sulfonyl chlorides from various thio-precursors. nih.gov This method is notable for its chromoselective nature, where the wavelength of the incident light can be adjusted to selectively yield different products from the same starting material. nih.gov For instance, using blue or white light, S-arylthioacetates can be efficiently converted to the corresponding aryl sulfonyl chlorides. nih.gov This technique offers a high degree of control and sustainability, as the photocatalyst is heterogeneous and can be easily recovered and reused. acs.org

Another sustainable strategy focuses on the oxidative chlorination of thiols using environmentally friendly reagents and solvents. A notable example is the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant in sustainable solvents like water, ethanol, or glycerol. rsc.orgresearchgate.net This process is characterized by its mild conditions and a simple, solvent-free workup that often only requires filtration, underscoring its potential as a green and practical route to sulfonyl chlorides. rsc.orgresearchgate.net

Table 1: Comparison of Sustainable Synthesis Methods for Sulfonyl Chlorides

| Method | Precursor | Catalyst/Reagent | Key Advantages |

| Photoredox Catalysis | Thiols, Thioacetates | Potassium Poly(heptazine imide) (K-PHI) | Chromoselective, heterogeneous catalyst, mild conditions. nih.gov |

| Oxidative Chlorination | Thiols | Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) | Environmentally friendly oxidant, sustainable solvents, simple workup. rsc.orgresearchgate.net |

| Sandmeyer-Type Reaction | Arenediazonium Salts | Copper salts, DABSO | Utilizes stable SO₂ surrogate, wide substrate scope. organic-chemistry.org |

Reaction Condition Optimization and Process Intensification

Optimizing reaction conditions and intensifying processes are crucial for enhancing the efficiency, safety, and scalability of chemical syntheses. For sulfonyl chloride production, both batch and continuous flow methodologies have been refined to meet these objectives.

Traditional batch synthesis remains a prevalent method in many laboratories and industrial settings. The optimization of batch processes for sulfonyl chloride synthesis often involves a Design of Experiments (DOE) approach. mdpi.com This statistical tool allows for the systematic investigation of various reaction parameters—such as temperature, reaction time, and reagent stoichiometry—to identify the optimal conditions that maximize yield and minimize impurities. mdpi.com For instance, in chlorosulfonation reactions, a DOE can be employed to determine the ideal equivalents of chlorosulfonic acid and the optimal temperature profile to ensure complete conversion of the starting material while preventing the formation of undesired byproducts like sulfonic acids. mdpi.com

A common challenge in batch chlorosulfonation is the highly exothermic nature of the reaction and the hazardous off-gassing, which can limit scalability. mdpi.comresearchgate.net Careful control of the addition rate of reagents and efficient heat management are critical for safe operation. researchgate.net Despite these challenges, optimized batch processes can achieve high yields; for example, an optimized batch chlorosulfonation process was reported to produce approximately 65 g of product in 6.5 hours. mdpi.com

Continuous flow chemistry has emerged as a superior alternative to batch processing for many challenging reactions, including the synthesis of sulfonyl chlorides. mdpi.comrsc.org By conducting reactions in a continuously flowing stream through a reactor, flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. mdpi.com The small reactor volumes and high surface-area-to-volume ratios in flow reactors allow for excellent control over reaction temperature, mitigating the risks associated with highly exothermic processes. rsc.orgnih.gov

A continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for oxidative chlorination has been developed. rsc.org This system, with a small reactor volume (639 μL) and a short residence time (41 seconds), achieved a very high space–time yield of 6.7 kg L⁻¹ h⁻¹. rsc.org Another study describes an automated continuous system for producing aryl sulfonyl chlorides using multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system. mdpi.com This automated setup not only improved process safety but also significantly enhanced the spacetime yield compared to optimized batch conditions, with the flow process achieving 0.139 g mL⁻¹ h⁻¹ versus 0.072 g mL⁻¹ h⁻¹ for the batch process. mdpi.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Sulfonyl Chlorides

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to poor heat transfer and potential for thermal runaway. researchgate.net | Enhanced safety due to superior temperature control and smaller reaction volumes. rsc.orgnih.gov |

| Scalability | Limited by safety concerns and difficulty in maintaining consistent conditions. researchgate.net | Easily scalable by extending operation time or using parallel reactors. mdpi.com |

| Efficiency (Spacetime Yield) | Generally lower, limited by heat and mass transfer. mdpi.com | Significantly higher due to intensified process conditions. mdpi.comrsc.org |

| Process Control | More challenging to maintain consistent parameters throughout the batch. researchgate.net | Precise control over temperature, pressure, and residence time. mdpi.com |

Isolation and Purification Techniques for the Target Compound

The isolation and purification of sulfonyl chlorides from the reaction mixture are critical steps to obtain a product of high purity. The method of choice depends on the physical properties of the target compound and the nature of the impurities.

A common workup procedure for reactions involving chlorosulfonic acid involves carefully quenching the reaction mixture with cracked ice and water. orgsyn.org The sulfonyl chloride, which is typically insoluble in water, will precipitate or form a separate layer. orgsyn.org The crude product can then be separated, washed with water to remove residual acid, and extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). rsc.org

For solid sulfonyl chlorides, filtration is a straightforward isolation method. The collected solid can be washed with cold water or other appropriate solvents to remove impurities. lookchem.com If the product is an oil, it is separated, and the organic layer is washed, dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate, and concentrated under reduced pressure. rsc.orglookchem.com

Further purification can be achieved through various techniques:

Distillation: For liquid sulfonyl chlorides, distillation under reduced pressure is an effective method to separate the product from non-volatile impurities and solvents. orgsyn.org

Crystallization: Solid sulfonyl chlorides can be purified by recrystallization from a suitable solvent or solvent mixture.

Flash Chromatography: This technique is widely used for purifying both solid and oily sulfonyl chlorides, separating the target compound from byproducts based on their differential adsorption to a stationary phase. rsc.org

Scrubbing and Stripping: A patented method for purifying crude liquid organosulfonyl chlorides involves scrubbing the crude product with a clean aqueous solution of hydrochloric acid to extract impurities like sulfonic acids. This is followed by stripping at elevated temperatures and reduced pressure to remove volatile components. google.com

The choice of purification method is crucial to remove impurities such as the corresponding sulfonic acid, which can form via hydrolysis of the sulfonyl chloride. mdpi.comorgsyn.org

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on “2-(naphthalen-2-yloxy)ethane-1-sulfonyl chloride” that meets the specified requirements for detailed research findings and data tables for each subsection of the provided outline.

The publically accessible chemical literature lacks specific studies and experimental data on the reactivity and derivatization pathways solely for the compound “this compound.” While general principles of sulfonyl chloride reactivity are well-documented for related compounds such as 2-naphthalenesulfonyl chloride and various alkanesulfonyl chlorides, applying this general information to the specific target compound without direct experimental evidence would be speculative and would not adhere to the strict requirements for scientific accuracy and focus.

Specifically, no detailed research findings or data could be located for the following reactions of this compound:

Elucidation of Reactivity and Derivatization Pathways of 2 Naphthalen 2 Yloxy Ethane 1 Sulfonyl Chloride

Electrophilic and Radical Reactivity

Chlorosulfonylation and Annulation Reactions with Unsaturated Substrates:There are no published reports on the participation of this compound in such radical or cycloaddition reactions.

Due to the absence of specific data for "2-(naphthalen-2-yloxy)ethane-1-sulfonyl chloride" in the scientific literature, creating an article that is both scientifically accurate and strictly adheres to the requested outline with detailed findings is not feasible. To do so would require fabricating data, which is contrary to the core principles of scientific integrity.

Radical Pathways Involving Sulfonyl Chlorides

Sulfonyl chlorides are well-established precursors for sulfonyl radicals and can also serve as sources of alkyl or aryl radicals under certain conditions. magtech.com.cnnih.gov The initiation of these radical pathways typically involves the homolytic cleavage of the sulfur-chlorine bond, which can be induced by heat, light (photocatalysis), or a single-electron transfer (SET) from a suitable reductant like a copper(I) salt. nih.govacs.org

Upon formation, the 2-(naphthalen-2-yloxy)ethan-1-sulfonyl radical can engage in several downstream reactions. A quintessential reaction of such radicals is their addition to unsaturated systems like alkenes and alkynes, a process known as radical sulfonylation. magtech.com.cn

Alternatively, β-sulfonyl radicals are known to undergo fragmentation through the elimination of a sulfonyl radical, which is a process of broad synthetic utility. nih.gov In the case of this compound, the primary radical formed could potentially undergo desulfonylation (extrusion of SO₂) to generate a 2-(naphthalen-2-yloxy)ethyl radical. This carbon-centered radical could then participate in various C-C or C-heteroatom bond-forming reactions. This pathway is analogous to the generation of aryl radicals from aryldiazonium salts, which react with SO₂ to form sulfonyl radicals that subsequently react with chlorine radicals to yield the sulfonyl chloride product. acs.org

The specific pathway followed—whether the sulfonyl radical reacts directly or undergoes desulfonylation first—depends on the reaction conditions and the stability of the intermediate radicals.

Transformations of the Naphthalene (B1677914) Moiety

The naphthalene ring in this compound is an electron-rich aromatic system, making it susceptible to various transformations, particularly electrophilic aromatic substitution.

The 2-oxyethane substituent on the naphthalene ring is a strongly activating, ortho-, para-directing group. wikipedia.org In the context of the naphthalene bicycle, this directing effect channels incoming electrophiles primarily to the C1 and C3 positions (ortho to the substituent) and the C6 position (para-like). Generally, for 2-substituted naphthalenes with activating groups, substitution at the C1 position is kinetically favored due to the stability of the resulting carbocation intermediate, which is well-stabilized by resonance involving the ether oxygen. stackexchange.comechemi.com

Therefore, standard electrophilic aromatic substitution reactions are expected to yield the 1-substituted isomer as the major product. echemi.comnih.gov The precise ratio of isomers can be influenced by steric factors and reaction conditions such as solvent and temperature. stackexchange.com For instance, in Friedel-Crafts reactions, the Lewis acid catalyst can complex with the ether oxygen, increasing its steric bulk and potentially disfavoring substitution at the adjacent C1 and C3 positions. stackexchange.comechemi.com

Below is a table summarizing the expected major products for common electrophilic aromatic substitution reactions on the naphthalene ring of the title compound.

| Reaction | Reagents | Expected Major Product (Substitution at C1) |

| Nitration | HNO₃, H₂SO₄ | 2-((1-Nitronaphthalen-2-yl)oxy)ethane-1-sulfonyl chloride |

| Bromination | Br₂, FeBr₃ | 2-((1-Bromonaphthalen-2-yl)oxy)ethane-1-sulfonyl chloride |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-((1-Acylnaphthalen-2-yl)oxy)ethane-1-sulfonyl chloride |

| Sulfonation | Fuming H₂SO₄ | 2-((2-Oxy)ethane-1-sulfonyl chloride)-naphthalene-1-sulfonic acid |

This table presents the predicted outcomes based on established principles of electrophilic aromatic substitution on activated naphthalene rings.

Beyond electrophilic substitution, the naphthalene moiety can undergo other transformations. Modern synthetic methods offer pathways for skeletal editing and regioselective C-H functionalization, which could potentially be applied to derivatives of this compound. researchgate.netresearchgate.net For instance, strategies involving the transmutation of isoquinolines into naphthalenes highlight the advanced techniques available for constructing substituted naphthalene systems. nih.govnih.gov While direct application to the title compound would require careful consideration of functional group compatibility, these methods open avenues for creating complex naphthalene derivatives. After an initial reaction at the sulfonyl chloride group, the resulting sulfonamide or sulfonate ester could serve as a directing group for subsequent C-H activation at a different position on the naphthalene ring, offering an alternative strategy for functionalization. researchgate.net

Influence of the Oxyethane Linkage on Reactivity and Selectivity

The oxyethane [-O-CH₂-CH₂-] bridge plays a critical role in modulating the reactivity of the molecule. Its primary function is to act as an insulating spacer between the naphthalene ring and the sulfonyl chloride group. This separation prevents direct electronic communication via resonance between the aromatic π-system and the sulfur atom. Consequently, the reactivity of the sulfonyl chloride is primarily governed by the inductive effect of the naphthyloxy group.

The ether oxygen, being electronegative, exerts a modest electron-withdrawing inductive effect on the ethanesulfonyl chloride moiety, potentially increasing the electrophilicity of the sulfur atom compared to a simple alkanesulfonyl chloride.

Furthermore, the flexibility of the linker could allow for intramolecular interactions. For example, under certain basic conditions, intramolecular cyclization could occur, analogous to the hydrolysis of 2-hydroxyethanesulfonyl chloride, which proceeds through a transient β-sultone intermediate. researchgate.net In the case of this compound, while a direct cyclization is less likely, the linker's conformation could influence the accessibility of the sulfonyl chloride to incoming nucleophiles, thereby affecting reaction rates and selectivity.

Chemo- and Regioselective Synthesis of Complex Molecules

The presence of two distinct reactive sites in this compound makes it a valuable building block for the chemo- and regioselective synthesis of more complex molecules. rsc.org The significant difference in the chemical nature of the sulfonyl chloride (an electrophile that reacts with nucleophiles) and the naphthalene ring (a nucleophile that reacts with electrophiles) allows for orthogonal reactivity.

One can selectively target the sulfonyl chloride group first by reacting it with a wide range of nucleophiles (e.g., amines, alcohols, thiols) under conditions that leave the aromatic ring untouched. This is a common strategy, as sulfonyl chlorides readily form stable sulfonamides, sulfonate esters, and thioesters. magtech.com.cnnih.govnih.gov Subsequently, the functionalized naphthalene ring can be subjected to electrophilic aromatic substitution to introduce additional diversity, with the substitution pattern being directed by the bulky and activating sulfonamide- or sulfonate-containing side chain.

This stepwise approach enables the construction of a library of complex derivatives from a single, versatile precursor.

| Step | Reaction Type | Reagent/Conditions | Intermediate/Product |

| 1 | Sulfonamide Formation | Aniline (H₂N-Ph), Pyridine (B92270) | N-Phenyl-2-(naphthalen-2-yloxy)ethanesulfonamide |

| 2 | Electrophilic Bromination | Br₂, FeBr₃ | N-Phenyl-2-((1-bromonaphthalen-2-yl)oxy)ethanesulfonamide |

| 1 | Sulfonate Ester Formation | Phenol (HO-Ph), Et₃N | Phenyl 2-(naphthalen-2-yloxy)ethanesulfonate |

| 2 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Phenyl 2-((1-acetylnaphthalen-2-yl)oxy)ethanesulfonate |

This table illustrates hypothetical two-step synthetic sequences demonstrating the chemo- and regioselective functionalization of this compound.

Advanced Spectroscopic and Structural Characterization of 2 Naphthalen 2 Yloxy Ethane 1 Sulfonyl Chloride and Its Synthetic Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structural arrangement of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, a detailed map of the molecular connectivity and environment can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of 2-(naphthalen-2-yloxy)ethane-1-sulfonyl chloride is expected to exhibit distinct signals corresponding to the protons of the naphthalene (B1677914) ring and the ethane (B1197151) bridge.

The ethane bridge will give rise to two sets of signals, each integrating to two protons. These signals are anticipated to be triplets due to coupling with each other. The methylene (B1212753) group adjacent to the ether oxygen (-O-CH₂-) would likely appear in the range of 4.0-4.5 ppm, while the methylene group attached to the sulfonyl chloride moiety (-CH₂-SO₂Cl) is expected to be further downfield, in the region of 3.5-4.0 ppm, due to the strong electron-withdrawing effect of the sulfonyl chloride group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Naphthalene-H | 7.0 - 8.5 | Multiplet |

| -O-CH₂- | 4.0 - 4.5 | Triplet |

| -CH₂-SO₂Cl | 3.5 - 4.0 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum will provide critical information about the carbon framework of the molecule. The naphthalene ring will display ten distinct signals in the aromatic region, generally between 110 and 160 ppm. The carbon atom directly bonded to the ether oxygen (C-2 of the naphthalene ring) is expected to show a significant downfield shift due to the deshielding effect of the oxygen.

The two carbon atoms of the ethane bridge will appear in the aliphatic region of the spectrum. The carbon of the -O-CH₂- group is predicted to resonate around 60-70 ppm, while the carbon of the -CH₂-SO₂Cl group will likely be found further downfield, in the range of 50-60 ppm, owing to the influence of the adjacent sulfonyl chloride.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (ppm) |

| Naphthalene-C | 110 - 160 |

| -O-CH₂- | 60 - 70 |

| -CH₂-SO₂Cl | 50 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be particularly useful in confirming the connectivity within the ethane bridge (the triplet patterns of the two methylene groups) and in assigning the complex splitting patterns of the aromatic protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This technique would be crucial for establishing the connectivity between the naphthalen-2-yloxy group and the ethane-1-sulfonyl chloride moiety, for instance, by observing a correlation between the protons of the -O-CH₂- group and the C-2 carbon of the naphthalene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

S=O Stretching: The sulfonyl chloride group will exhibit strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

C-O-C Stretching: The aryl ether linkage will produce a strong C-O-C stretching band, usually in the range of 1270-1230 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric).

Aromatic C=C Stretching: The naphthalene ring will show several absorption bands in the 1600-1450 cm⁻¹ region corresponding to C=C stretching vibrations.

Aromatic C-H Stretching: Stretching vibrations of the aromatic C-H bonds will be observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching of the methylene groups in the ethane bridge will appear just below 3000 cm⁻¹.

S-Cl Stretching: A weaker absorption for the S-Cl bond is expected in the lower frequency region, typically around 600-500 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| S=O (asymmetric stretch) | 1370 - 1330 | Strong |

| S=O (symmetric stretch) | 1180 - 1160 | Strong |

| C-O-C (asymmetric stretch) | 1270 - 1230 | Strong |

| C-O-C (symmetric stretch) | 1050 - 1000 | Strong |

| Aromatic C=C | 1600 - 1450 | Medium to Weak |

| Aromatic C-H | > 3000 | Medium |

| Aliphatic C-H | < 3000 | Medium |

| S-Cl | 600 - 500 | Weak |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy, which is sensitive to the polarizability of bonds, would provide complementary information to the FT-IR spectrum. The aromatic ring system of naphthalene is expected to produce strong signals in the Raman spectrum due to its highly polarizable π-electron system. The symmetric vibrations of the S=O bonds, which are often weak in the IR spectrum, may show a stronger signal in the Raman spectrum. The S-Cl stretching vibration would also be readily observable. This technique would provide a characteristic "vibrational fingerprint" of the molecule, useful for identification and comparison with related structures.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS measures the mass-to-charge ratio (m/z) with exceptional accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass but different atomic compositions.

For this compound (C₁₂H₁₁ClO₃S), HRMS would be employed to verify its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The calculated monoisotopic mass of this compound is approximately 270.0117 Da. An experimental HRMS measurement yielding a value extremely close to this, for instance, 270.0115 Da, would provide strong evidence for the proposed molecular formula. This technique is particularly crucial in distinguishing the target compound from potential isomeric impurities or degradation products.

Modern HRMS is often coupled with techniques like liquid chromatography (LC-HRMS), allowing for the analysis of complex mixtures and the confirmation of the molecular formulas of reaction products, intermediates, and impurities. nih.gov

| Parameter | Description | Exemplary Data for C₁₂H₁₁³⁵ClO₃S |

| Molecular Formula | The elemental composition of the molecule. | C₁₂H₁₁ClO₃S |

| Calculated Exact Mass | The theoretical monoisotopic mass. | 270.0117 Da |

| Measured Exact Mass | The experimentally determined mass from HRMS. | e.g., 270.0115 Da |

| Mass Accuracy | The deviation between measured and calculated mass, typically in ppm. | < 5 ppm |

This table contains hypothetical but realistic data for illustrative purposes.

X-ray Diffraction Analysis

X-ray diffraction techniques are paramount for elucidating the solid-state structure of crystalline materials, providing definitive information on molecular conformation, configuration, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a molecule and how these molecules pack in a crystal lattice. nih.gov To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed.

The analysis of the diffraction data provides a wealth of information, including bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. For instance, SC-XRD could reveal the dihedral angle between the naphthalene ring and the ethanesulfonyl chloride side chain. Furthermore, it elucidates the packing of molecules in the crystal, highlighting intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the crystal structure. In a study of a heteroaryl sulfonyl chloride, SC-XRD revealed that the compound crystallizes in the Pca2₁ space group with a single molecule in the asymmetric unit. nih.gov Such detailed structural insights are crucial for understanding the compound's physical properties and chemical reactivity.

Illustrative Crystallographic Data for an Aromatic Sulfonyl Chloride Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 90 |

| β (°) | 98.618 |

| γ (°) | 90 |

| Volume (ų) | 900.07 |

| Z | 4 |

Note: This data is from a related class of compounds and serves as an example of the information obtained from a single crystal X-ray diffraction experiment. mdpi.com

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline samples. americanpharmaceuticalreview.com Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a "fingerprint" that is unique to a specific crystalline phase or polymorph of a compound. americanpharmaceuticalreview.com

For this compound, PXRD would be instrumental in:

Phase Identification: Confirming that a synthesized batch consists of the desired crystalline phase by comparing its PXRD pattern to a reference pattern.

Polymorph Screening: Identifying the existence of different crystalline forms (polymorphs), which can have distinct physical properties.

Purity Analysis: Detecting the presence of crystalline impurities, as they would produce their own characteristic diffraction peaks.

Monitoring Stability: Assessing the crystalline integrity of the compound under various storage conditions.

The technique is widely applied in pharmaceutical development to ensure the consistency and quality of active pharmaceutical ingredients. americanpharmaceuticalreview.com

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the components of a mixture, allowing for the quantification of the target compound and the detection of impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. In the context of this compound, a reversed-phase HPLC method would typically be developed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

This method would be applied to:

Monitor Reaction Progress: By taking aliquots from a reaction mixture over time, HPLC can track the consumption of starting materials and the formation of the desired product.

Assess Final Product Purity: A chromatogram of the final, purified product will show a major peak corresponding to this compound and potentially minor peaks for any residual impurities. The purity is often expressed as the area percentage of the main peak.

Quantify Impurities: With appropriate calibration standards, HPLC can be used to determine the concentration of specific impurities.

Due to the reactive nature of sulfonyl chlorides, derivatization is sometimes employed to create more stable analytes for robust HPLC analysis. nih.gov

Typical HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

This table outlines a general-purpose HPLC method that could be adapted for the analysis of the target compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. While sulfonyl chlorides can sometimes be prone to degradation at the high temperatures used in GC, the technique can be invaluable for identifying volatile impurities, starting materials, or byproducts in the synthesis of this compound.

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that can be used to identify the compound, often by comparison to a spectral library. For example, the fragmentation of aromatic sulfonamides often involves a characteristic loss of SO₂. nih.gov

Elemental Analysis (EA)

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is crucial for verifying the empirical formula of a newly synthesized compound. For this compound and its derivatives, elemental analysis serves as a key method to confirm their purity and stoichiometric composition.

While extensive searches of scientific literature and chemical databases did not yield specific experimental elemental analysis data for this compound, the theoretical elemental composition can be calculated from its chemical formula, C₁₂H₁₁ClO₃S. These theoretical values provide a benchmark for future experimental verification.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 53.23 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 4.10 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.09 |

| Oxygen | O | 16.00 | 3 | 48.00 | 17.73 |

| Sulfur | S | 32.07 | 1 | 32.07 | 11.85 |

| Total | 270.75 | 100.00 |

In the analysis of synthetic derivatives of this compound, researchers would typically compare the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur with the calculated theoretical values for the proposed structures. A close correlation between the found and calculated values, generally within a margin of ±0.4%, is considered a strong indication of the compound's purity and the correctness of its assigned molecular formula.

For instance, in the synthesis of novel sulfonamides derived from this compound, elemental analysis would be a critical step in the characterization of the new chemical entities. The data obtained would be presented in a format similar to the theoretical table above, but with an additional column for the experimentally found percentages, allowing for a direct comparison.

Computational and Theoretical Investigations of 2 Naphthalen 2 Yloxy Ethane 1 Sulfonyl Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. DFT methods are widely used due to their favorable balance between computational cost and accuracy in predicting molecular structures, energies, and other electronic properties. researchgate.net

The electronic structure of a molecule governs its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. ucsb.eduyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO signifies the ability to accept electrons, highlighting regions prone to nucleophilic attack. ucsb.eduyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive. For 2-(naphthalen-2-yloxy)ethane-1-sulfonyl chloride, the naphthalene (B1677914) ring is expected to be electron-rich, influencing the localization of the HOMO, while the electron-withdrawing sulfonyl chloride group would significantly affect the LUMO's energy and distribution.

Table 1: Frontier Molecular Orbital Characteristics This table is illustrative. Specific values for this compound require dedicated computational studies.

| Molecular Orbital | Primary Localization | Energy (eV) | Role in Reactivity |

|---|---|---|---|

| HOMO | Naphthalene Ring System | Calculated Value | Electron Donor (Nucleophilic Center) |

| LUMO | Sulfonyl Chloride Group | Calculated Value | Electron Acceptor (Electrophilic Center) |

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. scispace.com The transition state is the highest energy point along the reaction coordinate and determining its structure and energy (the activation energy) is key to understanding the reaction's kinetics.

For this compound, a primary reaction of interest is its nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. scispace.comresearchgate.net Theoretical calculations can model the approach of a nucleophile, the formation of a trigonal-bipyramidal intermediate or transition state, and the subsequent departure of the chloride leaving group. scispace.com These studies can distinguish between different possible mechanisms, such as an associative or dissociative pathway.

Quantum chemical methods can accurately predict various spectroscopic parameters.

NMR Spectroscopy: By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are valuable for assigning experimental spectra and confirming molecular structures.

IR and Raman Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated, corresponding to the peaks observed in Infrared (IR) and Raman spectra. frontiersin.orgresearchgate.net These calculations help in the assignment of fundamental vibrational modes to specific functional groups, such as the characteristic stretches of the S=O bonds in the sulfonyl chloride group and vibrations associated with the naphthalene ring. researchgate.netresearchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table is illustrative and based on general frequency ranges. Precise values for the target compound require specific DFT calculations.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl (S=O) | Asymmetric Stretch | ~1370-1400 |

| Sulfonyl (S=O) | Symmetric Stretch | ~1170-1200 |

| Naphthalene (C=C) | Aromatic Ring Stretch | ~1500-1600 |

Molecules with rotatable bonds, like the ethyl chain in this compound, can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable structures (energy minima). By calculating the relative energies of these conformers, a potential energy landscape can be constructed, providing insight into the molecule's flexibility and the population of different conformers at a given temperature.

Molecular Dynamics Simulations for Dynamic Behavior Studies

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ekb.eg MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach can be used to study the conformational dynamics of this compound in different environments, such as in various solvents, to understand how intermolecular interactions influence its structure and flexibility.

Investigation of Intermolecular Interactions and Crystal Packing

In the solid state, the arrangement of molecules in a crystal lattice is determined by a complex balance of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. rsc.orguky.edu Computational methods can be used to analyze and quantify these interactions. rsc.org For this compound, the large, aromatic naphthalene system is likely to participate in significant π-π stacking interactions, which would be a dominant force in its crystal packing. rsc.orgresearchgate.net Understanding these packing motifs is essential for predicting and interpreting the solid-state properties of the compound. Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular contacts in a crystal structure. researchgate.net

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR)

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Selectivity Relationships (QSSR) are computational methodologies employed to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity or selectivity in a particular chemical transformation. These models are invaluable tools in physical organic chemistry and drug discovery for predicting the behavior of new compounds and for elucidating reaction mechanisms. In the context of this compound, QSRR and QSSR studies would aim to correlate its reactivity and selectivity with various molecular descriptors.

While specific QSRR/QSSR studies on this compound are not extensively documented in publicly available literature, the principles of these methods can be applied to understand how structural modifications would influence its chemical behavior. Such studies would typically involve the synthesis of a series of analogues of the target compound and the experimental determination of their reaction rates or product distributions in a specific reaction. The experimental data would then be correlated with calculated molecular descriptors using statistical methods.

A hypothetical QSRR study on a series of substituted 2-(aryloxy)ethane-1-sulfonyl chlorides, including the naphthalen-2-yl analogue, might investigate their reactivity towards a common nucleophile. The rate of reaction, k, could be correlated with a set of molecular descriptors using a multiple linear regression (MLR) model of the following general form:

log(k) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors and c₀, c₁, c₂, ..., cₙ are the regression coefficients.

The selection of appropriate molecular descriptors is crucial for the development of a predictive QSRR/QSSR model. These descriptors can be broadly categorized into electronic, steric, and topological indices.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, which are paramount in determining the reactivity of the sulfonyl chloride group. The electrophilicity of the sulfur atom in the sulfonyl chloride moiety is a key factor in its reactions with nucleophiles.

Hammett constants (σ): For analogues with substituents on an aromatic ring, Hammett constants can quantify the electron-donating or electron-withdrawing nature of the substituents.

Calculated atomic charges: The partial charge on the sulfur atom of the sulfonyl chloride group, calculated using quantum chemical methods, can be a direct measure of its electrophilicity.

Energies of frontier molecular orbitals (HOMO and LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is often correlated with the electrophilicity of a molecule. A lower LUMO energy generally implies a higher reactivity towards nucleophiles.

Steric Descriptors: These descriptors account for the spatial arrangement of atoms and groups within the molecule, which can influence the accessibility of the reaction center to the attacking nucleophile.

Taft steric parameters (Es): These are empirical parameters that quantify the steric bulk of substituents.

Molar refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability.

Van der Waals volume and surface area: These descriptors provide a measure of the size and shape of the molecule.

Wiener index: A distance-based topological index.

Kier & Hall connectivity indices: These indices describe the degree of branching and connectivity in a molecule.

A hypothetical data set for a QSRR study on a series of 2-(aryloxy)ethane-1-sulfonyl chlorides is presented in the table below. In this hypothetical study, the rate constant, k, for the reaction with a generic nucleophile is the dependent variable, and a selection of calculated molecular descriptors are the independent variables.

| Compound | Aryl Group | log(k) | LUMO Energy (eV) | Charge on S | Molar Refractivity |

| 1 | Phenyl | -2.50 | -1.85 | 0.85 | 55.2 |

| 2 | 4-Methylphenyl | -2.75 | -1.78 | 0.83 | 59.8 |

| 3 | 4-Methoxyphenyl | -2.90 | -1.72 | 0.82 | 60.5 |

| 4 | 4-Chlorophenyl | -2.15 | -1.95 | 0.88 | 59.5 |

| 5 | 4-Nitrophenyl | -1.50 | -2.20 | 0.92 | 58.7 |

| 6 | Naphthalen-2-yl | -2.30 | -1.90 | 0.87 | 78.4 |

Statistical analysis of such a dataset would likely reveal a positive correlation between log(k) and the LUMO energy and the charge on the sulfur atom, indicating that a more electrophilic sulfur center leads to a faster reaction. Conversely, an increase in steric bulk, as reflected by molar refractivity, might lead to a decrease in the reaction rate.

Similarly, a QSSR study could be designed to investigate the factors influencing the regioselectivity or stereoselectivity of a reaction involving this compound. For instance, in a reaction with a polyfunctional nucleophile, the ratio of products resulting from attack at different sites could be correlated with a combination of electronic and steric descriptors of both the sulfonyl chloride and the nucleophile.

Applications of 2 Naphthalen 2 Yloxy Ethane 1 Sulfonyl Chloride As a Versatile Synthetic Platform

Building Block for the Synthesis of Complex Organic Molecules

As a synthetic building block, 2-(naphthalen-2-yloxy)ethane-1-sulfonyl chloride offers a platform for introducing the 2-(naphthalen-2-yloxy)ethylsulfonyl group into various molecular frameworks. The sulfonyl chloride functional group is a powerful electrophile, readily reacting with a wide range of nucleophiles. nih.gov This reactivity allows for the covalent attachment of the naphthyloxy-containing side chain to other molecules, thereby increasing their complexity and imparting specific physicochemical properties conferred by the naphthalene (B1677914) ring system. cymitquimica.com

The synthesis of complex organic molecules often relies on the use of such bifunctional reagents. For instance, after the sulfonyl chloride has reacted, the naphthalene ring itself can be subject to further electrophilic substitution reactions, although this is less common once the electron-withdrawing sulfonyl group is attached. The primary utility lies in using the entire C₁₂H₁₁O₃S- fragment as a single, cohesive unit to build larger, more intricate structures. A Chinese patent describes a process for synthesizing 2-thionaphthol from the related compound 2-naphthalene sulfonyl chloride, illustrating the role of naphthalenic sulfonyl chlorides as intermediates in multi-step syntheses. google.com

Precursor for Advanced Sulfonamide Derivatives

One of the most prominent applications of sulfonyl chlorides is in the synthesis of sulfonamides. cbijournal.com The reaction of this compound with primary or secondary amines in the presence of a base yields the corresponding N-substituted sulfonamides. cbijournal.comekb.eg This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. unar.ac.id

The general synthesis involves reacting the sulfonyl chloride with an amine, where the nucleophilic amine attacks the electrophilic sulfur atom, displacing the chloride ion. nih.gov The use of a base, such as pyridine (B92270) or triethylamine, is common to neutralize the hydrochloric acid byproduct. ekb.egunar.ac.id By selecting different amine starting materials, a diverse library of sulfonamide derivatives can be generated, each incorporating the 2-(naphthalen-2-yloxy)ethylsulfonyl moiety. These derivatives are of interest for their potential biological activities, which can be modulated by the nature of the substituent on the sulfonamide nitrogen. unar.ac.id

Table 1: Representative Synthesis of Sulfonamides from a Sulfonyl Chloride This table illustrates the general reaction to form sulfonamides from a sulfonyl chloride and various amines.

| Amine Reactant | Base | Product |

| Aniline | Pyridine | N-phenyl-2-(naphthalen-2-yloxy)ethane-1-sulfonamide |

| Morpholine | Triethylamine | 4-(2-(naphthalen-2-yloxy)ethylsulfonyl)morpholine |

| Benzylamine | Pyridine | N-benzyl-2-(naphthalen-2-yloxy)ethane-1-sulfonamide |

Intermediate in the Preparation of Sulfonate Esters and Sulfones

Beyond sulfonamides, this compound is a valuable intermediate for preparing other classes of organosulfur compounds, namely sulfonate esters and sulfones.

Sulfonate Esters: These compounds are synthesized by reacting the sulfonyl chloride with alcohols in the presence of a base. The reaction is analogous to the formation of sulfonamides, with the alcohol acting as the nucleophile. Sulfonate esters are important in their own right and are also known for being excellent leaving groups in nucleophilic substitution and elimination reactions, thus serving as a method to activate alcohols.

Sulfones: While sulfonyl chlorides are not the most direct precursors to sulfones, they can be converted to them through various synthetic routes. For example, reduction of the sulfonyl chloride can yield a sulfinic acid, which can then be alkylated to form a sulfone. Alternatively, in Friedel-Crafts type reactions, a sulfonyl chloride can react with an aromatic compound to form a diaryl sulfone. The oxidation of sulfides and sulfoxides can also produce sulfones. organic-chemistry.org

Table 2: Potential Synthesis of Sulfonate Esters and Sulfones This table shows potential products from reactions involving this compound.

| Reactant | Product Class | Product Name |

| Methanol | Sulfonate Ester | Methyl 2-(naphthalen-2-yloxy)ethane-1-sulfonate |

| Phenol | Sulfonate Ester | Phenyl 2-(naphthalen-2-yloxy)ethane-1-sulfonate |

| Benzene (with AlCl₃) | Sulfone | Phenyl 2-(naphthalen-2-yloxy)ethyl sulfone |

Functionalization of Polymeric Materials (e.g., through polymerization of modified monomers)

The reactivity of this compound can be exploited to functionalize polymeric materials. One approach involves the modification of monomers prior to polymerization. For example, a monomer containing a nucleophilic group, such as a hydroxyl or amine group (e.g., hydroxyethyl (B10761427) methacrylate (B99206) or amino styrene), can be reacted with the sulfonyl chloride.

The resulting monomer, now bearing the bulky and aromatic 2-(naphthalen-2-yloxy)ethylsulfonyl side chain, can then be polymerized. This process incorporates the functional group directly into the polymer backbone. The presence of the naphthalene group within the polymer can significantly alter its properties, such as its thermal stability, refractive index, and mechanical strength. This strategy is a powerful tool for creating specialty polymers with tailored characteristics for advanced applications.

Design and Synthesis of Functional Materials (e.g., for catalyst modification)

The compound can also be used to modify surfaces and design novel functional materials. For instance, inorganic supports like silica (B1680970) or alumina, commonly used in catalysis, can be surface-functionalized with amine groups. Subsequent reaction of this amine-functionalized surface with this compound would tether the 2-(naphthalen-2-yloxy)ethylsulfonyl group to the support.

This surface modification can be used to alter the surface properties of the material, for example, by introducing hydrophobicity due to the large aromatic naphthalene unit. In the context of catalysis, the naphthalene moiety could provide steric hindrance to influence the selectivity of a catalyst or engage in non-covalent interactions with substrates or transition states. This approach allows for the rational design of heterogeneous catalysts and other functional materials with precisely controlled surface chemistry.

Future Directions and Emerging Research Opportunities

Development of Novel Catalytic Systems for Sulfonyl Chloride Chemistry

The synthesis and functionalization of sulfonyl chlorides are continually being improved through the development of innovative catalytic systems. A significant area of advancement is visible-light photoredox catalysis, which offers mild reaction conditions. researchgate.net Heterogeneous, metal-free catalysts like potassium poly(heptazine imide) (K-PHI), a type of carbon nitride, have been employed to produce sulfonyl chlorides from arenediazonium salts with high yields and excellent functional group tolerance. researchgate.netucla.edu This photocatalytic method is presented as a more sustainable alternative to traditional copper-catalyzed Sandmeyer-type reactions. ucla.edu

In addition to photocatalysis, organocatalysis is emerging as a powerful tool. For instance, tetrapeptide catalysts have been shown to mediate enantioselective sulfonylation reactions, enabling the desymmetrization of diol substrates with high selectivity. iscientific.org Furthermore, palladium catalysis has been utilized in the synthesis of pentafluorophenyl sulfonate esters, which can serve as stable mimics of the highly reactive sulfonyl chlorides. beilstein-journals.org This method uses aryl boronic acids and a palladium acetate (B1210297) catalyst to generate sulfinate intermediates that are then converted to the desired esters. beilstein-journals.org Copper(I) iodide has also been shown to effectively catalyze the synthesis of sulfones from organozinc reagents and sulfonyl chlorides at room temperature. semanticscholar.org These catalytic advancements are expanding the toolkit available for sulfonyl chloride chemistry, enabling more efficient, selective, and sustainable transformations.

Green Chemistry Approaches and Sustainable Synthetic Strategies

In line with the principles of green chemistry, significant efforts are being made to develop more environmentally benign methods for synthesizing and using sulfonyl chlorides. A key strategy is the replacement of harsh and hazardous reagents with safer alternatives. tue.nlyoutube.com For example, methods have been developed that use N-chlorosuccinimide (NCS), sodium chlorite (B76162) (NaClO₂), or household bleach for the oxidative chlorosulfonation of various sulfur-containing starting materials. youtube.comnih.gov These reagents are safer and more environmentally friendly than traditional agents like chlorine gas. youtube.com

Another important green approach is the use of water as a reaction solvent. beilstein-journals.org Facile and environmentally friendly methods for synthesizing sulfonamides, the primary derivatives of sulfonyl chlorides, have been developed using water as the solvent at room temperature. beilstein-journals.org The synthesis of sulfonyl chlorides has also been achieved in aqueous media through the oxyhalogenation of thiols and disulfides using Oxone-KX (where X is Cl or Br). ifmo.ru Furthermore, to avoid the use of gaseous and toxic sulfur dioxide, stable solid surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) have been developed. beilstein-journals.orgnih.gov Metal-free synthesis is another cornerstone of green chemistry in this area; one such method achieves the synthesis of sulfonyl chlorides and bromides from thiols using ammonium (B1175870) nitrate (B79036) and oxygen as the terminal oxidant, minimizing solvent use and simplifying purification. tue.nl The development of recyclable heterogeneous photocatalysts, such as K-PHI, further contributes to the sustainability of these processes. ucla.edu

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction

Exploration of New Reactivity Modes and Transformations

Research into sulfonyl chlorides has expanded beyond their traditional role as precursors for sulfonamides and sulfonate esters. researchgate.net Modern synthetic methods, particularly those involving photoredox catalysis, have unlocked novel reactivity pathways by utilizing sulfonyl chlorides as sources for a variety of radical species, including sulfonyl, aryl, and alkyl radicals. researchgate.net

The generation of these reactive intermediates has enabled a range of new transformations. For example, reactions of sulfonyl chlorides with unsaturated compounds like alkenes and alkynes can lead to products of chlorosulfonylation, oxysulfonylation, arylation, and fluoroalkylation. This tunable reactivity allows for the synthesis of diverse, bifunctional molecules from common starting materials by simply adjusting the photocatalyst and solvent. Furthermore, sulfonyl chlorides have been identified as universal initiators for metal-catalyzed living radical polymerization, a powerful technique for precision polymer synthesis. This demonstrates a significant expansion of their utility from small molecule synthesis to macromolecular chemistry. These emerging reactivity modes highlight the versatility of the sulfonyl chloride functional group as a powerful tool in modern organic synthesis.

Expanding Applications in Advanced Materials Science and Organic Synthesis

The versatile reactivity of sulfonyl chlorides makes them valuable building blocks not only in the synthesis of pharmaceuticals and agrochemicals but also in the field of advanced materials science. A notable application is in the post-synthetic modification of metal-organic frameworks (MOFs). Sulfonyl chlorides can be used as reactive intermediates to introduce sulfonamide functionalities into MOF structures, which can enhance properties relevant to gas adsorption, separation, and catalysis. stanford.edu

In polymer chemistry, sulfonyl chlorides have been established as efficient initiators for transition metal-catalyzed atom transfer radical polymerization (ATRP). This allows for the synthesis of polymers with controlled molecular weights, well-defined architectures (such as star polymers), and specific end-group functionalities. This control is crucial for designing advanced materials with tailored properties. Additionally, the development of sulfenyl chloride inverse vulcanization, using related sulfur-chloride monomers, provides a new route to sulfur-rich polymers and optically transparent materials, expanding the scope of monomers that can be used compared to traditional methods. In organic synthesis, sulfonyl chlorides remain indispensable intermediates for producing dyes, pigments, and complex bioactive molecules. researchgate.net

Q & A

Q. What are the common synthetic routes for 2-(naphthalen-2-yloxy)ethane-1-sulfonyl chloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves two key steps: (1) etherification of naphthalen-2-ol with ethylene glycol derivatives (e.g., 2-chloroethanol) to form the ethoxy-naphthalene intermediate, and (2) sulfonation using chlorosulfonic acid or thionyl chloride (SOCl₂) to introduce the sulfonyl chloride group . Optimization strategies include:

- Temperature Control : Maintaining 0–5°C during sulfonation minimizes side reactions (e.g., hydrolysis of SOCl₂) .

- Solvent Selection : Dichloromethane or acetonitrile improves solubility and reaction homogeneity .

- Catalysis : Using tetrabutylammonium chloride enhances reaction rates in biphasic systems .

Yield Comparison :

| Method | Reagents | Yield (%) |

|---|---|---|

| SOCl₂/THF | Thionyl chloride, triethylamine | 65–75 |

| ClSO₃H/DCM | Chlorosulfonic acid, DCM | 70–80 |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR :

- Aromatic protons : δ 7.2–8.5 ppm (naphthalene ring) .

- Ethoxy chain : δ 3.5–4.5 ppm (CH₂ adjacent to oxygen) .

- FT-IR :

- S=O symmetric/asymmetric stretching at 1170 cm⁻¹ and 1360 cm⁻¹ .

- C-Cl stretch at 750–580 cm⁻¹ .

- X-ray Crystallography : For structural confirmation, SHELX software is recommended for refining crystallographic data, particularly for resolving steric effects from the naphthyl group .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction kinetics when using different nucleophiles with this compound?